molecular formula C7H9ClO B13709026 2-Chloro-4-methyl-1-cyclopentenecarbaldehyde

2-Chloro-4-methyl-1-cyclopentenecarbaldehyde

Cat. No.: B13709026
M. Wt: 144.60 g/mol
InChI Key: WACVZOREUMOLJI-UHFFFAOYSA-N
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Description

2-Chloro-4-methyl-1-cyclopentenecarbaldehyde is an organic compound with the molecular formula C7H9ClO. It is a cyclopentene derivative with a chlorine atom and a methyl group attached to the ring, along with an aldehyde functional group. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methyl-1-cyclopentenecarbaldehyde can be achieved through several methods. One common approach involves the chlorination of 4-methyl-1-cyclopentene followed by the introduction of the aldehyde group. The reaction conditions typically involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, followed by oxidation with reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The compound is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methyl-1-cyclopentenecarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium methoxide (NaOCH3), potassium cyanide (KCN)

Major Products Formed

    Oxidation: 2-Chloro-4-methyl-1-cyclopentene carboxylic acid

    Reduction: 2-Chloro-4-methyl-1-cyclopentenemethanol

    Substitution: Various substituted cyclopentene derivatives depending on the nucleophile used

Scientific Research Applications

2-Chloro-4-methyl-1-cyclopentenecarbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-methyl-1-cyclopentenecarbaldehyde depends on its chemical reactivity and interactions with other molecules. The aldehyde group can form covalent bonds with nucleophiles, leading to the formation of various adducts. The chlorine atom can participate in substitution reactions, altering the compound’s structure and properties. These interactions can affect molecular targets and pathways, influencing the compound’s biological and chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-cyclopentenecarbaldehyde
  • 4-Methyl-1-cyclopentenecarbaldehyde
  • 2-Chloro-4-methyl-1-cyclopentanol

Uniqueness

2-Chloro-4-methyl-1-cyclopentenecarbaldehyde is unique due to the presence of both a chlorine atom and a methyl group on the cyclopentene ring, along with an aldehyde functional group. This combination of substituents imparts distinct chemical reactivity and properties, making it valuable for specific synthetic applications and research studies.

Properties

Molecular Formula

C7H9ClO

Molecular Weight

144.60 g/mol

IUPAC Name

2-chloro-4-methylcyclopentene-1-carbaldehyde

InChI

InChI=1S/C7H9ClO/c1-5-2-6(4-9)7(8)3-5/h4-5H,2-3H2,1H3

InChI Key

WACVZOREUMOLJI-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=C(C1)Cl)C=O

Origin of Product

United States

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